molecular formula C14H10ClN3O2S B2438349 (E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 2-chloroacetate CAS No. 338404-83-4

(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 2-chloroacetate

Cat. No.: B2438349
CAS No.: 338404-83-4
M. Wt: 319.76
InChI Key: HCKWNYRQXIQVCO-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 2-chloroacetate” is a chemical compound with the CAS Number: 338404-83-4. Its molecular formula is C14H10ClN3O2S and it has a molecular weight of 319.77 . The compound is not intended for human or veterinary use and is primarily used for research.


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H10ClN3O2S/c15-8-12(19)20-16-9-11-13(10-4-2-1-3-5-10)17-14-18(11)6-7-21-14/h1-7,9H,8H2/b16-9+ . This code provides a detailed description of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 319.77 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Synthesis Techniques

(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 2-chloroacetate and its derivatives are often synthesized using advanced techniques. A study by Kamila et al. (2012) demonstrates the microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from related ethanones and thioureas (Kamila, Mendoza, & Biehl, 2012). Similarly, Mukherjee et al. (2012) describe the microwave-assisted synthesis of 3-(6-phenylimidazo[2,1-b]thiazol-5-yl)quinoxalin-2(1H)-ones, another derivative, indicating the versatility of this compound in synthesizing various chemical structures (Mukherjee, Watanabe, & Biehl, 2012).

Antifungal and Antituberculosis Activities

This compound and its derivatives have been explored for their potential in medical applications, particularly in antifungal and antituberculosis treatments. Çapan et al. (1999) synthesized new derivatives of this compound and evaluated their antifungal activity, finding some of them effective against dermatophyte strains (Çapan, Ulusoy, Ergenç, & Kiraz, 1999). In the realm of tuberculosis treatment, Ulusoy (2002) reported on the synthesis of N2-cycloalkylidene derivatives and their evaluation for antituberculosis activity, showing varying degrees of inhibition (Ulusoy, 2002).

Corrosion Inhibition and Material Science

Interestingly, this compound has applications beyond medical research. Yadav et al. (2015) studied thiazolidinedione derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution, indicating its potential in material science and engineering (Yadav, Behera, Kumar, & Yadav, 2015).

Antimicrobial Properties

Further exploring its biomedical applications, Ur et al. (2004) synthesized several derivatives and tested them for antimicrobial activity, with some showing effectiveness against certain bacterial strains (Ur, Cesur, Birteksoez, & Otük, 2004).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . It’s important to handle this compound with care and use appropriate safety measures.

Properties

IUPAC Name

[(E)-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino] 2-chloroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2S/c15-8-12(19)20-16-9-11-13(10-4-2-1-3-5-10)17-14-18(11)6-7-21-14/h1-7,9H,8H2/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKWNYRQXIQVCO-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=NOC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=N/OC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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